molecular formula C7H7BF2O2 B151640 (4-(Difluoromethyl)phenyl)boronic acid CAS No. 946525-43-5

(4-(Difluoromethyl)phenyl)boronic acid

Cat. No. B151640
M. Wt: 171.94 g/mol
InChI Key: BKHBDGFRIWAUKK-UHFFFAOYSA-N
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Description

“(4-(Difluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 946525-43-5. It has a molecular weight of 171.94 and its IUPAC name is 4-(difluoromethyl)phenylboronic acid . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “(4-(Difluoromethyl)phenyl)boronic acid” is 1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-(Difluoromethyl)phenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Sensing Applications in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Boronic acids, including 4-Difluoromethylphenylboronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is exploited in the development of sensors for various analytes .

Methods of Application

The typical method involves the use of boronic acid as a recognition molecule in sensor design. The boronic acid interacts with a diol-containing analyte, leading to a measurable change, often in fluorescence .

Results Summary

These sensors have been used to detect carbohydrates, catecholamines, and reactive oxygen species with high specificity. The quantitative data often involve changes in fluorescence intensity corresponding to analyte concentration .

Therapeutic Applications in Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

Boronic acids are utilized in drug development due to their biological activity and their role in enzyme inhibition, which can be beneficial in designing therapeutic agents .

Methods of Application

In drug synthesis, 4-Difluoromethylphenylboronic acid can be involved in cross-coupling reactions to create complex molecules. The boronic acid group is a key functional group in these reactions .

Results Summary

The outcomes include the development of potential drug candidates with boronic acid moieties that exhibit desired biological activities. The results are typically presented as inhibition constants or therapeutic efficacy in preclinical models .

Material Science for Smart Polymers

Scientific Field

Material Science

Application Summary

In material science, boronic acids are incorporated into smart polymers that respond to environmental stimuli, such as pH or the presence of diols .

Methods of Application

4-Difluoromethylphenylboronic acid can be polymerized or grafted onto polymer backbones. The resulting materials exhibit changes in properties like swelling or color in response to analytes .

Results Summary

The smart polymers show quantifiable changes in physical properties, which are measured and analyzed statistically to determine responsiveness and sensitivity .

Bioconjugation in Proteomics

Scientific Field

Proteomics

Application Summary

Boronic acids are used for bioconjugation, attaching biomolecules to proteins or other macromolecules for labeling or modification purposes .

Methods of Application

The boronic acid moiety reacts with cis-diols on the surface of proteins, forming stable covalent bonds. This is used for attaching fluorescent labels or other probes .

Results Summary

The efficiency of labeling is often quantified by fluorescence measurements or mass spectrometry, providing data on the extent of modification and the stability of the bioconjugates .

Separation Technologies in Biochemistry

Scientific Field

Biochemistry

Application Summary

Boronic acids are applied in separation technologies, such as chromatography, to selectively bind and separate compounds like sugars or nucleotides .

Methods of Application

4-Difluoromethylphenylboronic acid can be attached to chromatography resins, where it selectively binds to molecules with diol groups during the separation process .

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Biosensors in Glycobiology

Scientific Field

Glycobiology

Application Summary

In glycobiology, boronic acids are used to create biosensors for the detection and quantification of sugars and glycoconjugates .

Methods of Application

Sensors are designed with 4-Difluoromethylphenylboronic acid as the recognition element. The interaction with sugars leads to a detectable signal, often through a change in fluorescence .

Results Summary

These biosensors provide quantitative data on sugar concentrations, with applications in medical diagnostics and research. The data include sensitivity, selectivity, and detection limits .

This analysis showcases the versatility of 4-Difluoromethylphenylboronic acid in scientific research, with each application harnessing its unique chemical properties for innovative solutions across various fields.

Electrophoresis in Glycated Molecule Analysis

Scientific Field

Bioanalytical Chemistry

Application Summary

This compound is used in the electrophoretic analysis of glycated molecules, which are important biomarkers for diseases like diabetes .

Methods of Application

The boronic acid interacts with the cis-diols of glycated molecules, affecting their migration during electrophoresis and allowing for their separation and analysis .

Results Summary

The results include improved resolution and detection of glycated proteins and sugars, which are quantified using specific electrophoretic techniques .

Microparticle Synthesis for Analytical Methods

Scientific Field

Nanotechnology

Application Summary

4-Difluoromethylphenylboronic acid is used as a building block in the synthesis of microparticles designed for advanced analytical methods .

Methods of Application

The boronic acid is incorporated into the structure of microparticles, which can then interact with target molecules for detection or separation purposes .

Results Summary

These microparticles have been shown to enhance the sensitivity and specificity of various analytical techniques, including chromatography and mass spectrometry .

Controlled Release Systems in Pharmacology

Scientific Field

Pharmacology

Application Summary

The compound is involved in the creation of controlled release systems, such as those used for the regulated delivery of insulin .

Methods of Application

Boronic acid-functionalized materials respond to glucose levels, triggering the release of insulin in a controlled manner .

Results Summary

Studies have demonstrated the potential of these systems to maintain glucose homeostasis in diabetic models, with data showing regulated insulin release correlated with glucose concentrations .

Detection of Explosives in Security

Scientific Field

Security and Detection

Application Summary

4-Difluoromethylphenylboronic acid is utilized in the detection of explosives by forming conjugated fluorodiazaborinines .

Methods of Application

The compound reacts with diamines via an intermolecular dehydration reaction to form structures that are sensitive to explosive compounds .

Results Summary

The detection systems based on this reaction have been reported to identify explosive materials with high selectivity and sensitivity, providing crucial data for security applications .

Suzuki Cross-Coupling Reactions in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

It is employed in Suzuki cross-coupling reactions to create fluorinated biaryl derivatives, which are valuable in various chemical industries .

Methods of Application

The boronic acid reacts with aryl and heteroaryl halides in the presence of a palladium catalyst to form the desired biaryl compounds .

Cell Labelling and Modification in Cell Biology

Scientific Field

Cell Biology

Application Summary

This boronic acid is used for cell labelling and modification, aiding in the study of cell surface markers and cellular interactions .

Methods of Application

The compound selectively binds to cell surface diols, allowing for the attachment of labels or therapeutic agents .

Results Summary

The effectiveness of cell labelling is evaluated through fluorescence microscopy or flow cytometry, providing quantitative data on cell surface modifications .

These additional applications highlight the broad utility of 4-Difluoromethylphenylboronic acid in various scientific disciplines, each leveraging its unique chemical properties for innovative and practical solutions.

Fluorescent Sensing of Carbohydrates

Application Summary

This compound is used in the development of fluorescent sensors for detecting carbohydrates, due to its ability to form cyclic esters with diols .

Methods of Application

The boronic acid is incorporated into fluorescent sensors that undergo a change in fluorescence upon binding with carbohydrates .

Results Summary

These sensors have been utilized for rapid and sensitive detection of glucose and other sugars, with applications in diabetes monitoring and food industry quality control .

Suzuki-Miyaura Cross-Coupling Reactions

Application Summary

4-Difluoromethylphenylboronic acid is a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules .

Methods of Application

It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl derivatives .

Results Summary

The reactions typically yield a variety of functionalized biaryls or alkenes, which are essential in pharmaceuticals and materials science .

Electrophoresis of Glycated Molecules

Application Summary

The boronic acid is used in electrophoresis for the separation and analysis of glycated molecules, which are significant in diagnosing and monitoring diabetes .

Methods of Application

It interacts with glycated molecules, affecting their migration during electrophoresis, which facilitates their separation .

Results Summary

This method enhances the resolution and detection of glycated proteins and sugars, providing valuable information for clinical diagnostics .

Polymer Synthesis for Controlled Release

Scientific Field

Polymer Chemistry

Application Summary

In polymer chemistry, this boronic acid is used to synthesize polymers that can respond to stimuli such as glucose levels for controlled release applications .

Methods of Application

The boronic acid is incorporated into polymers that react to glucose, triggering the release of therapeutic agents like insulin .

Results Summary

These polymers are being studied for their potential to maintain glucose homeostasis in diabetic patients, with promising results in controlled drug delivery .

Development of Therapeutics

Application Summary

4-Difluoromethylphenylboronic acid is used in the synthesis of therapeutic agents due to its biological activity and role in enzyme inhibition .

Methods of Application

It is involved in various chemical reactions to create molecules with potential therapeutic effects .

Results Summary

Compounds developed using this boronic acid have shown promise in preclinical trials, particularly in targeting diseases at the molecular level .

Cell Labelling and Tracking

Application Summary

This compound is employed in cell labelling and tracking, aiding in the study of cellular processes and molecular biology .

Methods of Application

The boronic acid selectively binds to cell surface diols, allowing for the attachment of fluorescent labels or other markers .

Results Summary

The labelled cells can be tracked and analyzed using techniques like fluorescence microscopy, providing insights into cell behavior and interactions .

Safety And Hazards

“(4-(Difluoromethyl)phenyl)boronic acid” is classified as dangerous with the signal word “Danger”. It has hazard statements H228-H302-H314-H412, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and wearing suitable personal protective equipment .

properties

IUPAC Name

[4-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHBDGFRIWAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609749
Record name [4-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethyl)phenyl)boronic acid

CAS RN

946525-43-5
Record name [4-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a departure from the procedure described above the compound is prepared from 4-difluoromethyl-1-iodo-benzene (prepared from 4-iodobenzaldehyde using diethylaminosulfurtrifluoride (DAST) in dichloromethane) using iPrMgCl to generate the arylmetal compound and trapping this intermediate with trimethyl borate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, S Deng, N Albadari, MK Yun… - Journal of medicinal …, 2021 - ACS Publications
We previously reported a potent tubulin inhibitor CH-2-77. In this study, we optimized the structure of CH-2-77 by blocking metabolically labile sites and synthesized a series of CH-2-77 …
Number of citations: 31 pubs.acs.org

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